Acetic acid, 2-(2-formyl-5-nitrophenoxy)-
Overview
Description
Acetic acid, 2-(2-formyl-5-nitrophenoxy)-, also known by its chemical formula C9H7NO6, is a compound of interest in various scientific fields It is characterized by the presence of a formyl group and a nitro group attached to a phenoxy acetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-(2-formyl-5-nitrophenoxy)- typically involves the nitration of phenoxyacetic acid followed by formylation. The nitration process introduces a nitro group into the phenoxyacetic acid, which is then followed by a formylation reaction to introduce the formyl group. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired substitution occurs .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the reactions efficiently. The key steps include the nitration of phenoxyacetic acid and subsequent formylation under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2-(2-formyl-5-nitrophenoxy)- undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenoxy group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and controlled temperatures.
Major Products
Oxidation: Produces 2-(2-carboxy-5-nitrophenoxy)acetic acid.
Reduction: Produces 2-(2-formyl-5-aminophenoxy)acetic acid.
Substitution: Depending on the substituent introduced, various derivatives can be formed.
Scientific Research Applications
Acetic acid, 2-(2-formyl-5-nitrophenoxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, 2-(2-formyl-5-nitrophenoxy)- involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-formyl-2-methoxy-5-nitrophenoxy)acetic acid: Similar structure but with a methoxy group instead of a hydrogen atom on the phenyl ring.
2-(2-formyl-5-aminophenoxy)acetic acid: Formed by the reduction of the nitro group to an amine.
Uniqueness
Acetic acid, 2-(2-formyl-5-nitrophenoxy)- is unique due to the specific arrangement of the formyl and nitro groups on the phenoxyacetic acid backbone.
Properties
IUPAC Name |
2-(2-formyl-5-nitrophenoxy)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO6/c11-4-6-1-2-7(10(14)15)3-8(6)16-5-9(12)13/h1-4H,5H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBSXYORVWPBEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])OCC(=O)O)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701281933 | |
Record name | 2-(2-Formyl-5-nitrophenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701281933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24589-90-0 | |
Record name | 2-(2-Formyl-5-nitrophenoxy)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24589-90-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Formyl-5-nitrophenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701281933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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